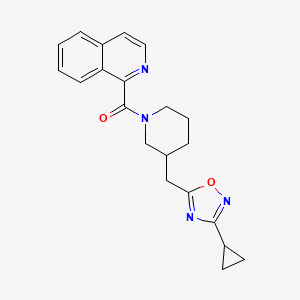
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound features an oxolane ring, an amino group, and an ester functional group, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl oxalyl chloride and (S)-4-hydroxyproline.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This step often involves the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step may involve the use of reagents like ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent production of high-purity compound.
化学反応の分析
Types of Reactions
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl (3S,4R)-4-aminooxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity.
類似化合物との比較
Ethyl (3S,4R)-4-aminooxolane-3-carboxylate can be compared with similar compounds such as:
Ethyl (3S,4R)-4-hydroxyoxolane-3-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Ethyl (3S,4R)-4-methyloxolane-3-carboxylate: The presence of a methyl group alters the steric and electronic properties, affecting its chemical behavior.
Ethyl (3S,4R)-4-ethyloxolane-3-carboxylate: Similar in structure but with an ethyl group, this compound exhibits different physical and chemical properties.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
ethyl (3S,4R)-4-aminooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHPITVFKKBAOF-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)
![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2959192.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2959198.png)
